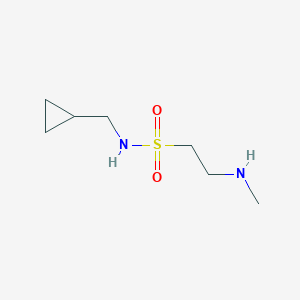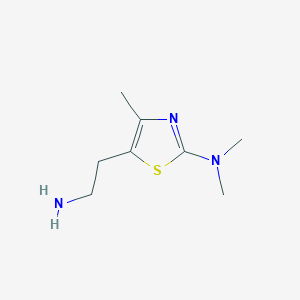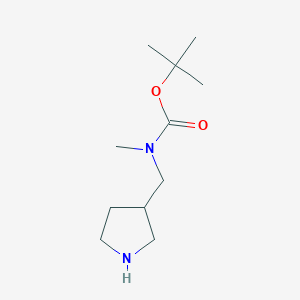![molecular formula C8H14O B1523862 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane CAS No. 1342710-27-3](/img/structure/B1523862.png)
3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane
Overview
Description
3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane is a chemical compound with the CAS Number: 1342710-27-3 . It has a molecular weight of 126.2 and its IUPAC name is also 3,3-dimethyl-7-oxabicyclo[4.1.0]heptane . It is in liquid form .
Molecular Structure Analysis
The InChI code for 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane is 1S/C8H14O/c1-8(2)4-3-6-7(5-8)9-6/h6-7H,3-5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane is a liquid at room temperature . It has a molecular weight of 126.2 . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.Scientific Research Applications
3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane: A Comprehensive Analysis of Scientific Research Applications:
Pharmaceutical Research
3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane has been utilized as a substrate in the study of enzyme specificity, particularly with NADPH-dependent 3-quinuclidinone reductases from Microbacterium luteolum JCM 9174. This research is significant for understanding the reductive reactions of ketones, which can have implications in the synthesis of various pharmaceuticals .
Material Science
This compound can be found in products with materials based on stone, plaster, cement, glass, or ceramic. It’s also present in metal-based products like cutlery and toys, as well as paper products including tissues and books . Its widespread use in these materials indicates its importance in the durability and functionality of these products.
Chemical Synthesis
In chemical synthesis, 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane is a valuable compound for bulk custom synthesis and procurement. It serves as a building block for creating complex molecules for various industrial applications .
Reference Standards for Testing
The compound is also used as a high-quality reference standard in pharmaceutical testing to ensure accurate results. This application is crucial for maintaining the integrity and reliability of pharmaceutical products .
Thermodynamic Property Data
The thermodynamic properties of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane are critically evaluated for pure compounds with a focus on organics. This data is essential for researchers and engineers to understand the behavior of this compound under different temperatures and pressures .
Safety and Hazards
The safety information available indicates that 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane is potentially hazardous. It has been assigned the GHS02 (flammable) and GHS07 (harmful) pictograms . The hazard statements associated with the compound are H226 (flammable liquid and vapor), H315 (causes skin irritation), and H319 (causes serious eye irritation) .
properties
IUPAC Name |
3,3-dimethyl-7-oxabicyclo[4.1.0]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-8(2)4-3-6-7(5-8)9-6/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXICLKYYGYQIGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2C(C1)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,6-dimethyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid](/img/structure/B1523782.png)
![2-({1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}oxy)acetic acid](/img/structure/B1523783.png)








amine](/img/structure/B1523794.png)


![5-Bromo-7-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1523800.png)